
2-(2-chloro-4,5-difluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chloro-4,5-difluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one, also known as CDDO-F, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
2-(2-chloro-4,5-difluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one exerts its pharmacological effects through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of various antioxidant and anti-inflammatory genes. It also inhibits the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-(2-chloro-4,5-difluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines and animal models. It also reduces oxidative stress, inflammation, and neuronal damage in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to improve cardiovascular function and protect against ischemia-reperfusion injury.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-chloro-4,5-difluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, its high cost and limited availability may pose a challenge for large-scale studies. Moreover, its pharmacokinetic properties and optimal dosing regimen need to be further optimized for clinical translation.
Zukünftige Richtungen
Future research on 2-(2-chloro-4,5-difluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one should focus on elucidating its molecular targets and signaling pathways, optimizing its pharmacokinetic properties, and developing novel formulations for targeted delivery. Additionally, clinical trials are needed to evaluate its safety and efficacy in various diseases and to identify potential biomarkers for patient selection and monitoring.
Synthesemethoden
2-(2-chloro-4,5-difluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one can be synthesized using a multi-step process involving the reaction of furfural with chlorodifluoroacetic anhydride, followed by the reaction of the resulting intermediate with 2-amino-4-chlorophenol and 2,4-pentanedione. The final product is obtained after purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
2-(2-chloro-4,5-difluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has been shown to possess anti-inflammatory, antioxidant, and anticancer properties in various preclinical studies. It has been tested in vitro and in vivo for its potential therapeutic applications in diseases such as cancer, neurodegenerative disorders, cardiovascular diseases, and autoimmune diseases.
Eigenschaften
Produktname |
2-(2-chloro-4,5-difluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one |
|---|---|
Molekularformel |
C14H6ClF2NO3 |
Molekulargewicht |
309.65 g/mol |
IUPAC-Name |
(4Z)-2-(2-chloro-4,5-difluorophenyl)-4-(furan-2-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C14H6ClF2NO3/c15-9-6-11(17)10(16)5-8(9)13-18-12(14(19)21-13)4-7-2-1-3-20-7/h1-6H/b12-4- |
InChI-Schlüssel |
XHAOXRCWPDCTCA-QCDXTXTGSA-N |
Isomerische SMILES |
C1=COC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=C(C=C3Cl)F)F |
SMILES |
C1=COC(=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3Cl)F)F |
Kanonische SMILES |
C1=COC(=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3Cl)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(Dimethylamino)phenyl]-2-sulfanylacrylic acid](/img/structure/B273702.png)
![N-[2,2,2-trichloro-1-(methylamino)ethylidene][1,1'-biphenyl]-4-carboxamide](/img/structure/B273705.png)
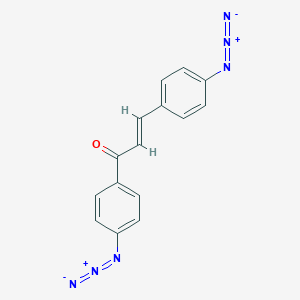

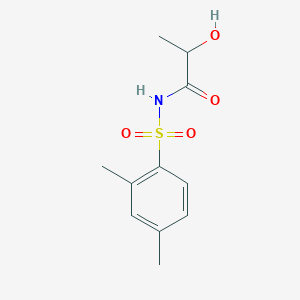
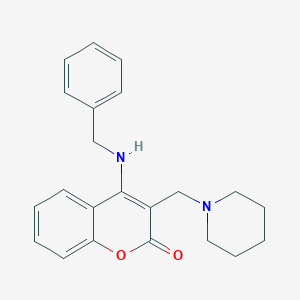
![Methyl 3-[(2-chloroethyl)sulfonyl]propanoate](/img/structure/B273716.png)
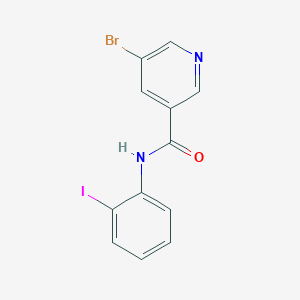

![4-{[({[4-(dimethylamino)phenyl]sulfanyl}methoxy)methyl]sulfanyl}-N,N-dimethylaniline](/img/structure/B273722.png)
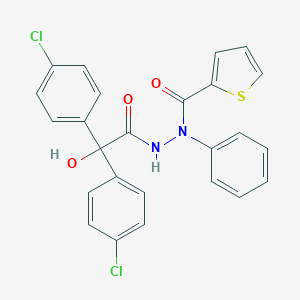
![N-{4-[(4-bromobenzylidene)amino]phenyl}acetamide](/img/structure/B273724.png)
![2-(2,4-dichlorophenoxy)-N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}acetamide](/img/structure/B273727.png)
![N-(benzenesulfonyl)-N-[3-(benzenesulfonyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide](/img/structure/B273728.png)